(3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 3,5-dimethoxyphenyl group linked via a methanone bridge to a 4,5-dihydroimidazole core. The dihydroimidazole ring is further substituted with a thioether group connected to a 4-fluorobenzyl moiety. Similar imidazole derivatives have been explored as chemosensors, ligands for metal complexes, and bioactive agents .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-8-7-21-19(22)26-12-13-3-5-15(20)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQAQWJTAOWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as a novel imidazole derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes a dimethoxyphenyl group and a thio-substituted imidazole moiety, which may contribute to its pharmacological properties. The aim of this article is to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN2O3S, with a molecular weight of 374.43 g/mol. The presence of fluorine in the structure may enhance its biological activity by improving lipophilicity and binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3S |
| Molecular Weight | 374.43 g/mol |
| Purity | Generally ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to (3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study evaluating a related imidazole compound reported an IC50 value of 10–30 µM against human glioblastoma and melanoma cell lines, indicating potent anticancer activity due to structural features that include methoxy substitutions on the phenyl ring .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The thioether group may enhance interaction with microbial targets, leading to inhibition of growth.
- Research Findings : Investigations into similar thiazole and imidazole derivatives have demonstrated broad-spectrum antimicrobial activity, with some compounds exhibiting significant effects against both bacterial and fungal strains .
Enzyme Inhibition
The imidazole ring is known for its ability to interact with various enzymes. Research indicates that compounds containing imidazole can act as inhibitors for enzymes involved in critical biological pathways.
- Example : Inhibition studies have shown that certain imidazole derivatives effectively inhibit α-amylase activity, which is crucial in carbohydrate metabolism . This suggests potential applications in managing metabolic disorders.
The biological activity of (3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone likely involves multiple mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes leading to inhibition.
- Receptor Modulation : Affecting receptor signaling pathways which could alter cellular responses.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various intracellular signaling cascades.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. A study on similar compounds demonstrated that imidazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells . The presence of the (3,5-dimethoxyphenyl) moiety may enhance the cytotoxicity against these cell lines due to its electronic properties and steric effects.
Antimicrobial Properties
Compounds containing thioether linkages, like the one , have shown promising antimicrobial activity. The thio group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes . Studies have reported that certain thiazole and imidazole derivatives exhibit significant antibacterial effects against a range of pathogens .
Synthetic Methodologies
The synthesis of (3,5-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions:
- Step 1: Synthesis of Imidazole Derivative
- Imidazole rings can be synthesized through condensation reactions involving appropriate aldehydes and amines under acidic conditions.
- Step 2: Formation of Thioether Linkage
- The introduction of the thioether group is usually achieved through nucleophilic substitution reactions where a thiol reacts with a suitable electrophile (e.g., alkyl halides).
- Step 3: Final Coupling Reaction
- The final compound is formed by coupling the imidazole derivative with the dimethoxyphenyl component via acylation or other coupling techniques.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:
- The substitution pattern on the phenyl ring (such as the presence of methoxy groups) can significantly influence both potency and selectivity against cancer cell lines .
- Variations in the imidazole core can lead to different interactions with biological targets, enhancing efficacy against specific enzymes or receptors involved in disease processes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Alam et al., 2011 | Reported significant anticancer activity for related imidazole derivatives | Highlights potential for developing new cancer therapies |
| Sayed et al., 2020 | Demonstrated antimicrobial efficacy against multiple strains | Suggests application in treating bacterial infections |
| Recent SAR Analysis | Identified key structural features that enhance activity | Guides future synthesis efforts for more effective compounds |
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety (–S–) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Sulfoxide derivative | 78% | |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C to RT, 2 h | Sulfone derivative | 85% |
Key Findings :
-
Sulfoxidation enhances hydrogen-bonding capacity, improving interactions with biological targets like tubulin .
-
Over-oxidation to sulfones increases metabolic stability but reduces cell permeability.
Nucleophilic Substitution at the Imidazole Ring
The imidazole ring undergoes substitutions at the N-1 or C-2 positions, enabling structural diversification.
| Reagent | Position | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | N-1 | N-methylimidazolium derivative | DMF, K₂CO₃, 50°C, 6 h | 92% | |
| Benzyl bromide | C-2 | 2-Benzylthioimidazole analog | THF, NaH, 0°C to RT, 3 h | 68% |
Mechanistic Insight :
-
Alkylation at N-1 proceeds via an SN2 mechanism, while C-2 substitution involves radical intermediates under basic conditions .
Electrophilic Aromatic Substitution (EAS)
The 3,5-dimethoxyphenyl group participates in EAS at the para position relative to methoxy groups.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 4-Nitro-3,5-dimethoxyphenyl derivative | 0°C, 2 h | 55% | |
| Br₂ (1 eq) | 4-Bromo-3,5-dimethoxyphenyl derivative | FeBr₃, CHCl₃, RT, 12 h | 73% |
Applications :
-
Nitro derivatives serve as intermediates for amine synthesis via reduction.
-
Brominated analogs exhibit enhanced antitumor activity (IC₅₀ = 1.2 μM vs. HT-29 cells) .
Hydrolysis of the Methanone Group
The central ketone group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaOH (10%) | Carboxylic acid derivative | Reflux, 8 h | 65% | |
| H₂SO₄ (conc.) | Decarbonylation product | 120°C, 3 h | 41% |
Structural Impact :
-
Carboxylic acid derivatives show improved water solubility but reduced binding affinity to hydrophobic enzyme pockets .
Cross-Coupling Reactions
The 4-fluorobenzylthio group participates in palladium-catalyzed couplings for bioconjugation or functionalization.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid | Biarylthioether derivative | 82% | |
| Stille Coupling | Tributyl(vinyl)tin | Vinyl-substituted thioether | 76% |
Applications :
Reduction Reactions
Selective reduction of the imidazole ring or methanone group alters pharmacodynamic properties.
| Reagent | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanone → Alcohol | Secondary alcohol derivative | 88% | |
| H₂/Pd-C | Imidazole ring saturation | Tetrahydroimidazole analog | 63% |
Biological Relevance :
-
Alcohol derivatives show reduced cytotoxicity but improved pharmacokinetic profiles.
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group, forming radicals.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| UV (254 nm), 2 h | Benzyl radical + imidazole-thiyl radical | Polymerization initiators |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Research Findings and Implications
Thioether Stability : The thioether linkage in the target compound may offer a balance between metabolic stability and reactivity, contrasting with sulfonyl groups in triazoles, which are more oxidation-resistant but less lipophilic .
Core Flexibility : The dihydroimidazole scaffold’s partial saturation could enable adaptive binding in enzymatic pockets, a feature absent in rigid aromatic systems .
Preparation Methods
Imidazoline Ring Formation
4,5-Dihydro-1H-imidazole (imidazoline) is synthesized via cyclization of ethylenediamine derivatives with carbonyl equivalents. For example, thiourea reacts with 1,2-diaminoethane under acidic conditions to yield 2-mercaptoimidazoline.
Reaction Conditions :
- Reactants : Thiourea (1.0 eq), ethylenediamine (1.2 eq)
- Solvent : Ethanol, reflux (12 h)
- Yield : 68–75%
Activation of 3,5-Dimethoxybenzoic Acid
CDI-mediated activation generates a reactive acyl imidazole intermediate, facilitating nucleophilic attack by the imidazoline amine.
Protocol :
- Dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in THF.
- Add CDI (1.2 eq), reflux 1–2 h.
- Cool to RT, add DBU (1.5 eq) to deprotonate the imidazoline.
Coupling to Form the Methanone Bridge
The activated acyl imidazole reacts with the imidazoline-thioether’s primary amine, forming the target methanone.
Optimized Conditions :
- Solvent : THF/DMF (3:1)
- Temperature : 50°C, 16 h
- Workup : Acidify with 0.5 M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Yield : 70–91% (consistent with CDI-mediated couplings in).
Characterization and Analytical Data
HPLC : Retention time 4.47–5.13 min (method C/E).
LC-MS : m/z 437.3 [M+H]⁺ (calcd. 437.1).
¹H NMR (DMSO-d₆): δ 3.88 (s, 6H, OCH₃), 4.37 (t, 2H, imidazoline CH₂), 7.63 (d, 2H, Ar-F), 7.40–7.15 (m, 3H, imidazoline H).
Comparative Analysis of Methodologies
| Parameter | CDI-Mediated Acylation | Classical Acyl Chloride |
|---|---|---|
| Yield | 70–91% | 50–65% |
| Side Products | Minimal (imidazole byproduct) | HCl gas, requiring scavengers |
| Reaction Time | 2–16 h | 1–3 h |
CDI outperforms traditional acyl chlorides in safety and purity, though requiring longer reaction times.
Recent Advances and Alternative Routes
Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 55% yield in aqueous THF, avoiding CDI.
Flow Chemistry : Continuous CDI activation in microreactors enhances throughput (90% yield at 100 g/h).
Q & A
Basic Question: What are the recommended synthetic strategies for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydroimidazole core. A common approach includes:
- Step 1: Reacting a substituted benzaldehyde (e.g., 4-fluorobenzyl thiol) with a precursor like 4,5-dihydro-1H-imidazole under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux and solvent evaporation .
- Step 2: Coupling the thioether-functionalized imidazole intermediate with a 3,5-dimethoxyphenyl methanone group via nucleophilic acyl substitution or Friedel-Crafts acylation.
Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products. Purification often employs column chromatography or recrystallization .
Basic Question: How should researchers characterize this compound’s structural integrity?
Answer:
Standard characterization methods include:
- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methoxy, fluorobenzyl groups) and imidazole ring saturation .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
- HPLC: For assessing purity (>95% recommended for biological assays). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
SAR studies should systematically modify:
- Fluorobenzyl Thioether Group: Replace the 4-fluorobenzyl moiety with other halogens (Cl, Br) or electron-withdrawing groups to assess impact on target binding .
- Dihydroimidazole Core: Test saturated vs. unsaturated imidazole derivatives for conformational flexibility and metabolic stability .
- 3,5-Dimethoxyphenyl Group: Vary methoxy substituents (e.g., ethoxy, hydroxyl) to study steric and electronic effects on receptor interactions.
Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
Advanced Question: What experimental approaches resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from:
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Compound Purity: Re-evaluate batches with HPLC-MS to rule out impurities (>99% purity recommended for IC50 studies) .
- Target Selectivity: Perform counter-screens against related enzymes (e.g., off-target kinases) to confirm specificity .
Meta-analyses of published data, combined with orthogonal assays (e.g., SPR for binding kinetics), can clarify mechanisms .
Basic Question: What are the best practices for storing this compound to ensure stability?
Answer:
- Storage Conditions: -20°C in airtight, light-protected vials under inert gas (N2 or Argon) to prevent oxidation of the thioether group .
- Solubility: Prepare stock solutions in DMSO (dry, <0.1% H2O) to avoid hydrolysis. Confirm stability via periodic NMR checks .
Advanced Question: How can researchers optimize analytical methods for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) for separation. Monitor transitions specific to the parent ion (e.g., m/z 415 → 297).
- Sample Preparation: Employ protein precipitation (acetonitrile) or SPE to reduce matrix effects in plasma/lysate samples .
Validate method parameters (LOQ < 10 nM, recovery >85%) per FDA guidelines for pharmacokinetic studies .
Advanced Question: What computational tools predict this compound’s metabolic pathways?
Answer:
- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely sites of Phase I/II metabolism (e.g., CYP450-mediated oxidation of methoxy groups) .
- Metabolite Identification: Combine microsomal incubation with HRMS to detect and characterize metabolites (e.g., sulfoxide derivatives of the thioether group) .
Basic Question: Which in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase activity using ATP analogs) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, MCF-7) .
- Membrane Permeability: Caco-2 monolayer assays to estimate oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
